molecular formula C10H14O2 B3352608 2-Methoxy-5-(propan-2-YL)phenol CAS No. 499-79-6

2-Methoxy-5-(propan-2-YL)phenol

Cat. No. B3352608
CAS RN: 499-79-6
M. Wt: 166.22 g/mol
InChI Key: LYGISUJYQPUIDD-UHFFFAOYSA-N
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Description

“2-Methoxy-5-(propan-2-YL)phenol” is a phenol derivative with a molecular formula of C10H14O2 . It is also known as carvacrol, which is a colorless, clear, viscous liquid with a characteristic odor and taste (oregano). It has antimicrobial properties and is used as a food additive .


Synthesis Analysis

Phenol derivatives, including “2-Methoxy-5-(propan-2-YL)phenol”, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .


Molecular Structure Analysis

The molecular structure of “2-Methoxy-5-(propan-2-YL)phenol” can be analyzed using its molecular formula C10H14O2 . The average mass is 164.201 Da and the monoisotopic mass is 164.083725 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methoxy-5-(propan-2-YL)phenol” include a molecular weight of 166.22 . More detailed properties such as boiling point, density, etc., were not found in the search results.

Scientific Research Applications

Mechanisms of Lignin Acidolysis

The study by Yokoyama (2015) explores the acidolysis of lignin, particularly focusing on the cleavage of the β-O-4 bond, a common linkage in lignin. The research highlights the role of compounds similar to 2-Methoxy-5-(propan-2-yl)phenol in understanding the acidolysis mechanism, crucial for lignin valorization and the development of sustainable chemical processes. The findings suggest that the presence of specific functional groups significantly influences the reaction pathway and efficiency, demonstrating the compound's importance in renewable resource utilization and environmental chemistry T. Yokoyama, 2015.

Anticancer Properties

Research by Zari, Zari, and Hakeem (2021) delves into the anticancer properties of eugenol, highlighting its potential in conventional cancer treatment alternatives. The study outlines eugenol's multifaceted mechanisms, including cell death induction, cell cycle arrest, and inhibition of cancer cell migration, metastasis, and angiogenesis. This comprehensive review underscores eugenol's versatility as a natural compound with promising therapeutic applications in oncology, offering insights into its integration into cancer management strategies Ali Zari, Talal A. Zari, K. Hakeem, 2021.

Atmospheric Reactivity of Methoxyphenols

The atmospheric reactivity of methoxyphenols, including 2-Methoxy-5-(propan-2-yl)phenol, is reviewed by Liu, Chen, and Chen (2022), focusing on their degradation pathways and secondary organic aerosol (SOA) formation potential. This work is pivotal in understanding the environmental impact of biomass burning emissions, where methoxyphenols serve as tracers. The review covers gas-phase, particle-phase, and aqueous-phase reactions, shedding light on the compounds' roles in air quality and climate change. The comprehensive analysis suggests that methoxyphenols have significant SOA formation potentials, emphasizing the need for further studies on their atmospheric fate and implications for environmental health Changgeng Liu, Dandan Chen, Xiao’e Chen, 2022.

Safety And Hazards

The safety data sheet for “2-Methoxy-5-(propan-2-YL)phenol” suggests avoiding breathing dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . It also suggests keeping away from heat/sparks/open flames/hot surfaces .

Future Directions

Phenol derivatives, including “2-Methoxy-5-(propan-2-YL)phenol”, have been widely researched due to their high potential for synthesizing bioactive natural products and conducting polymers . They have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

properties

IUPAC Name

2-methoxy-5-propan-2-ylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-7(2)8-4-5-10(12-3)9(11)6-8/h4-7,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGISUJYQPUIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701299469
Record name 2-Methoxy-5-(1-methylethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701299469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-(propan-2-YL)phenol

CAS RN

499-79-6
Record name 2-Methoxy-5-(1-methylethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=499-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-5-(1-methylethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701299469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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